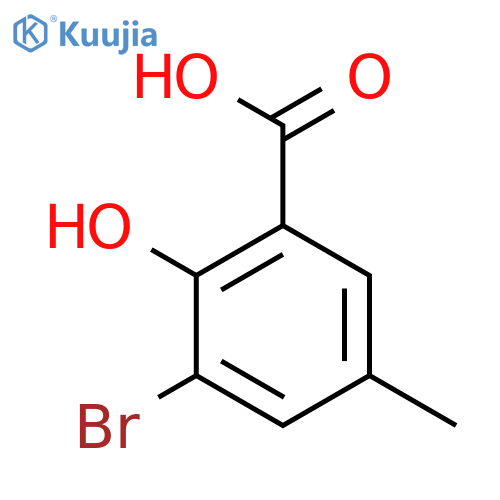

Cas no 17746-75-7 (3-Bromo-2-hydroxy-5-methylbenzoic Acid)

17746-75-7 structure

商品名:3-Bromo-2-hydroxy-5-methylbenzoic Acid

3-Bromo-2-hydroxy-5-methylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-bromo-2-hydroxy-5-methyl-

- 3-bromo-2-hydroxy-5-methylbenzoic acid

- bromo-p-cresotic acid

- 17746-75-7

- Z367679390

- CS-0190918

- 3-bromo-2-hydroxy-5-methylbenzoicacid

- POGDQQPHOPNJFP-UHFFFAOYSA-N

- MFCD11203648

- DTXSID60501806

- EN300-49649

- AKOS005150552

- AT22682

- SCHEMBL5940900

- 3-Bromo-2-hydroxy-5-methylbenzoic Acid

-

- インチ: InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12)

- InChIKey: POGDQQPHOPNJFP-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C(=C1)Br)O)C(=O)O

計算された属性

- せいみつぶんしりょう: 229.95781

- どういたいしつりょう: 229.95786g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- PSA: 57.53

3-Bromo-2-hydroxy-5-methylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-49649-10.0g |

3-bromo-2-hydroxy-5-methylbenzoic acid |

17746-75-7 | 95.0% | 10.0g |

$1471.0 | 2025-02-20 | |

| Ambeed | A525242-100mg |

3-Bromo-2-hydroxy-5-methylbenzoic acid |

17746-75-7 | 97% | 100mg |

$158.0 | 2025-02-25 | |

| Enamine | EN300-49649-5.0g |

3-bromo-2-hydroxy-5-methylbenzoic acid |

17746-75-7 | 95.0% | 5.0g |

$991.0 | 2025-02-20 | |

| Aaron | AR00260X-1g |

Benzoic acid, 3-bromo-2-hydroxy-5-methyl- |

17746-75-7 | 97% | 1g |

$597.00 | 2023-12-14 | |

| A2B Chem LLC | AB00021-2.5g |

3-Bromo-2-hydroxy-5-methylbenzoic acid |

17746-75-7 | 95% | 2.5g |

$800.00 | 2024-01-03 | |

| A2B Chem LLC | AB00021-1g |

3-Bromo-2-hydroxy-5-methylbenzoic acid |

17746-75-7 | 97% | 1g |

$311.00 | 2024-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194841A-100mg |

3-Bromo-2-hydroxy-5-methylbenzoic Acid |

17746-75-7 | 0.97 | 100mg |

¥1623.6 | 2024-07-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194841A-250mg |

3-Bromo-2-hydroxy-5-methylbenzoic Acid |

17746-75-7 | 0.97 | 250mg |

¥2759.4 | 2024-07-24 | |

| A2B Chem LLC | AB00021-50mg |

3-Bromo-2-hydroxy-5-methylbenzoic acid |

17746-75-7 | 95% | 50mg |

$105.00 | 2024-04-20 | |

| abcr | AB606232-1g |

3-Bromo-2-hydroxy-5-methylbenzoic acid; . |

17746-75-7 | 1g |

€426.50 | 2024-07-19 |

3-Bromo-2-hydroxy-5-methylbenzoic Acid 関連文献

-

1. Synthesis and reactions of some cyclohexadienones. Part IIJ. R. Merchant,V. B. Desai J. Chem. Soc. C 1968 499

17746-75-7 (3-Bromo-2-hydroxy-5-methylbenzoic Acid) 関連製品

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 55290-64-7(Dimethipin)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17746-75-7)3-Bromo-2-hydroxy-5-methylbenzoic Acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):240.0/639.0